4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one
Overview
Description
4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one is a heterocyclic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring.
Scientific Research Applications
4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of agrochemicals and other industrial products
Future Directions
The future directions for “4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one” and its derivatives are promising. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
Related compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit submicromolar inhibition of bacterial sfp-pptase . This suggests that 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one may interact with its targets in a similar manner, leading to the inhibition of essential bacterial enzymes.
Biochemical Pathways
This includes the disruption of synthase enzymes, which are crucial for the production of primary membrane components and virulence-determining components of bacterial cell walls .
Pharmacokinetics
It’s worth noting that similar compounds have been found to have favorable in vitro adme properties and in vivo pharmacokinetic profiles .
Result of Action
Related compounds have been found to possess antibacterial activity and attenuate the production of an sfp-pptase-dependent metabolite . This suggests that this compound may have similar effects.
Action Environment
It’s worth noting that the efficacy of similar compounds has been found to be influenced by factors such as bacterial resistance mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one typically involves the reaction of 5-(trifluoromethyl)pyridine-2-amine with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)pyridine-2-amine
- 2-(Trifluoromethyl)pyridine
- 4-(Trifluoromethyl)piperazine
Uniqueness
4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one is unique due to the presence of both a trifluoromethyl group and a piperazine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c11-10(12,13)7-1-2-8(15-5-7)16-4-3-14-9(17)6-16/h1-2,5H,3-4,6H2,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXAJWSULIVPCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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